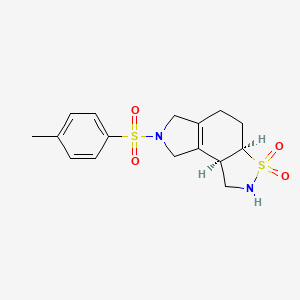

Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide

Description

This compound is a complex bicyclic heterocycle featuring a fused indacene core modified with sulfur (thia) and nitrogen (diaza) atoms. The cis configuration at position 7 introduces stereochemical rigidity, while the toluene-4-sulfonyl group enhances electronic stabilization and modulates solubility. The 3,3-dioxide moieties further increase polarity, making the compound suitable for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.

Properties

IUPAC Name |

(3aR,8bR)-7-(4-methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-11-2-5-13(6-3-11)24(21,22)18-9-12-4-7-16-14(15(12)10-18)8-17-23(16,19)20/h2-3,5-6,14,16-17H,4,7-10H2,1H3/t14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAHAZOGZYPHSN-GOEBONIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C4CNS(=O)(=O)C4CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)[C@@H]4CNS(=O)(=O)[C@@H]4CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601103746 | |

| Record name | 2H-Pyrrolo[3,4-e][1,2]benzisothiazole, 1,3a,4,5,6,7,8,8b-octahydro-7-[(4-methylphenyl)sulfonyl]-, 3,3-dioxide, (3aR,8bR)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290627-07-4 | |

| Record name | 2H-Pyrrolo[3,4-e][1,2]benzisothiazole, 1,3a,4,5,6,7,8,8b-octahydro-7-[(4-methylphenyl)sulfonyl]-, 3,3-dioxide, (3aR,8bR)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290627-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrrolo[3,4-e][1,2]benzisothiazole, 1,3a,4,5,6,7,8,8b-octahydro-7-[(4-methylphenyl)sulfonyl]-, 3,3-dioxide, (3aR,8bR)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide is a complex organic compound with significant potential in various biological applications. Characterized by its unique molecular structure and functional groups, this compound has garnered attention for its potential therapeutic properties.

- Molecular Formula : C16H20N2O4S2

- Molecular Weight : 368.48 g/mol

- CAS Number : 1290627-07-4

- IUPAC Name : (Rel-(3aS,8bS)-7-tosyl-1,3a,4,5,6,7,8,8b-octahydro-2H-isothiazolo[4,5-e]isoindole 3,3-dioxide)

Structural Characteristics

The compound features a bicyclic system with multiple functional groups including a toluene sulfonyl moiety. This structure contributes to its chemical reactivity and potential biological activity.

This compound exhibits diverse biological activities which can be attributed to its unique structural features:

- Antimicrobial Activity : The sulfonyl group enhances the compound's interaction with microbial targets.

- Antioxidant Properties : Studies suggest that the compound may scavenge free radicals and reduce oxidative stress.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to disease pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.

- Cell Proliferation Inhibition : In vitro assays indicated that the compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

Data Table: Biological Activity Summary

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods may include:

- Cyclization Reactions : Utilizing electron-rich alkenes.

- Sulfonylation Steps : Introducing the toluene sulfonyl group to enhance reactivity.

Potential Applications

- Pharmaceutical Development : Due to its bioactive properties, this compound is being explored for use in developing new antimicrobial and anticancer drugs.

- Biochemical Research : Its ability to inhibit specific enzymes makes it a valuable tool for studying metabolic pathways.

Comparison with Similar Compounds

Structural Analog: Cis-11b Phosphazene Derivative ()

The cis-configured phosphazene derivative cis-11b (P₃N₈Cl₃C₃₀H₃₈) shares stereochemical and synthetic parallels with the target compound. Key comparisons include:

Key Observations :

Functional Group Comparison: Thiazolone-Quinoxaline Di-N-Oxide ()

The thiazolone-quinoxaline di-N-oxide scaffold (e.g., compound 2a) shares sulfonyl-like electronic effects and heterocyclic rigidity. Differences include:

Key Observations :

- Both systems leverage electron-withdrawing groups (sulfonyl, N-oxide) to stabilize reactive intermediates or enhance binding affinity.

- The target compound’s indacene core may offer greater conformational flexibility than the rigid quinoxaline system .

Spectroscopic and Analytical Comparisons

FTIR and Mass Spectrometry :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, with toluene-4-sulfonyl chloride as a key reagent. Use column chromatography for purification, validated via HPLC-MS and NMR spectroscopy for structural confirmation. Ensure purity (>95%) via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Reference established protocols for sulfonamide bond formation and heterocyclic ring closure .

- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) using fractional factorial design to minimize by-products .

Q. How can researchers ensure reproducibility in the compound’s synthesis?

- Methodological Answer : Document all reaction parameters (e.g., stoichiometry, catalyst loading, inert atmosphere protocols). Cross-validate results using batch-to-batch consistency tests and interlaboratory comparisons . Implement process analytical technology (PAT) for real-time monitoring of critical intermediates .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s reactivity and stability?

- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties and transition states. Combine with molecular dynamics (MD) simulations to assess solvation effects. Validate predictions against experimental data (e.g., reaction kinetics, degradation profiles). Integrate AI-driven tools like COMSOL Multiphysics for multi-scale simulations .

- Data Contradiction Analysis : If computational results conflict with experimental observations, re-examine force field parameters or solvent models. Use sensitivity analysis to identify dominant variables .

Q. How can mechanistic studies resolve discrepancies in catalytic activity data?

- Methodological Answer : Conduct isotopic labeling experiments (e.g., deuterium tracing) to track reaction pathways. Pair with in-situ IR/Raman spectroscopy to detect transient intermediates. Compare kinetic isotope effects (KIEs) with theoretical models to validate mechanisms .

- Case Study : If sulfonyl group participation is disputed, use X-ray crystallography to confirm bond angles/distances in intermediates .

Q. What advanced separation techniques optimize yield in complex reaction mixtures?

- Methodological Answer : Implement membrane-based separation (e.g., nanofiltration) or countercurrent chromatography for high-purity isolation. Optimize phase systems using Hansen solubility parameters and machine learning algorithms to predict solvent performance .

Theoretical & Framework-Driven Questions

Q. How should researchers align studies of this compound with broader chemical theories?

- Methodological Answer : Anchor investigations in transition-metal catalysis or supramolecular chemistry frameworks. For example, study its role as a ligand in coordination complexes using single-crystal XRD and EPR spectroscopy . Link findings to existing models of sulfonamide reactivity .

Q. What interdisciplinary approaches enhance understanding of its biological interactions?

- Methodological Answer : Collaborate with biophysicists to perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-reference with molecular docking studies to map interaction sites .

Data Validation & Quality Control

Q. How to address inconsistencies in spectroscopic data across studies?

- Methodological Answer : Standardize instrumentation calibration (e.g., NMR using tetramethylsilane) and sample preparation (e.g., degassing for DSC). Perform principal component analysis (PCA) on raw spectral data to identify outlier batches .

Future Directions

Q. What emerging technologies could revolutionize research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.